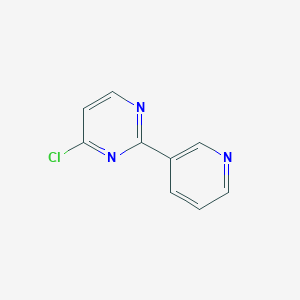

4-Chloro-2-(pyridin-3-yl)pyrimidine

説明

4-Chloro-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the fourth position and a pyridin-3-yl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

作用機序

Target of Action

The primary target of 4-Chloro-2-(pyridin-3-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with its target, CDK2, by inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the phosphorylation and activation of downstream proteins .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 normally phosphorylates target proteins to drive the cell cycle forward. This can result in the inhibition of tumor cell proliferation, making this compound a potential anticancer agent .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation, likely due to cell cycle arrest at the G1/S transition . This can lead to apoptosis, or programmed cell death, in tumor cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-3-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with pyridin-3-ylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent and high-quality product.

化学反応の分析

Types of Reactions

4-Chloro-2-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki Coupling: The compound can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.

Electrophilic Aromatic Substitution: The pyridin-3-yl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 100°C.

Suzuki Coupling: Palladium(0) catalysts, bases like potassium carbonate, and solvents such as DMF or toluene at temperatures around 100°C.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for halogenation in solvents like acetic acid or chloroform.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

Suzuki Coupling: Biaryl compounds with extended conjugation.

Electrophilic Aromatic Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

4-Chloro-2-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.

Medicine: It is a key building block in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: The compound is employed in the production of agrochemicals and materials science for the development of novel polymers and coatings.

類似化合物との比較

Similar Compounds

- 4-Chloro-2-(pyridin-2-yl)pyrimidine

- 4-Chloro-2-(pyridin-4-yl)pyrimidine

- 4-Bromo-2-(pyridin-3-yl)pyrimidine

- 4-Chloro-2-(quinolin-3-yl)pyrimidine

Uniqueness

4-Chloro-2-(pyridin-3-yl)pyrimidine is unique due to the specific positioning of the pyridin-3-yl group, which influences its electronic properties and reactivity. This positioning allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development. Additionally, the presence of the chlorine atom at the fourth position enhances its reactivity in nucleophilic substitution reactions, providing a versatile platform for further functionalization.

生物活性

4-Chloro-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a pyridine moiety at the 2-position. This unique structure contributes to its biological activity, particularly in drug development.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance, a series of pyrimidine derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 12 | SiHa | 0.09 ± 0.0085 | |

| Compound 16 | A549 | 0.03 ± 0.0056 | |

| Compound 25 | MCF-7 | <100 |

These findings suggest that compounds with similar structures to this compound may exhibit potent anticancer properties.

2. Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. In a study assessing the efficacy of synthesized pyrimidines against various bacterial strains, it was found that certain derivatives exhibited significant antibacterial activity.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 200 | |

| Compound B | S. aureus | 400 | |

| Compound C | K. pneumoniae | No growth at 800 |

These results indicate that derivatives of this compound may serve as effective antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation.

- Disruption of Cellular Processes : They may interfere with DNA synthesis or repair mechanisms, leading to increased apoptosis in cancer cells.

- Antibacterial Mechanisms : The presence of the chloro group enhances the compound's ability to penetrate bacterial membranes and disrupt metabolic processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including those similar to this compound, which were tested for their anticancer and antimicrobial activities. The study reported promising results, indicating that these compounds could be developed further as therapeutic agents against various diseases.

特性

IUPAC Name |

4-chloro-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTPNLHGLRPHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544532 | |

| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97603-39-9 | |

| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。